2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile is a complex organic compound that features a benzimidazole core, a bromobenzyl group, and an acrylonitrile moiety
Preparation Methods
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzimidazole core through the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . The bromobenzyl group can be introduced via nucleophilic substitution reactions, and the acrylonitrile moiety can be added through a Knoevenagel condensation reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylonitrile group to an amine.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the acrylonitrile moiety can participate in covalent bonding with nucleophilic residues in the target protein .
Comparison with Similar Compounds
Similar compounds to 2-(1H-benzo[d]imidazol-2-yl)-3-(2-((4-bromobenzyl)oxy)phenyl)acrylonitrile include:
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but lacks the bromobenzyl and acrylonitrile groups.
(2-(1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone: This compound has a similar benzimidazole structure but includes a methylthio group instead of the bromobenzyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-[2-[(4-bromophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c24-19-11-9-16(10-12-19)15-28-22-8-4-1-5-17(22)13-18(14-25)23-26-20-6-2-3-7-21(20)27-23/h1-13H,15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWKHSUZRWLUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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